molecular formula C12H17NO2 B11898277 (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol

(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B11898277
M. Wt: 207.27 g/mol
InChI Key: SCVKFDIGECJLBJ-VXGBXAGGSA-N
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Description

(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral aminotetralin derivative of high interest in medicinal chemistry and pharmacological research. Compounds based on the 2-aminotetralin scaffold are recognized as rigid analogues of phenylethylamine and have been shown to exhibit significant activity on central nervous system targets . Specifically, research on structurally similar aminotetralins has identified potent and selective ligands for opioid receptors, which are key G protein-coupled receptors (GPCRs) targeted for pain management and neurological disorders . The specific stereochemistry of your compound, (1R,2R), along with the 6-ethoxy substituent, is critical for its conformational properties and its potential interaction with biological targets, making it a valuable chemical tool for studying receptor selectivity and signal transduction mechanisms . This compound is useful for probing structure-activity relationships (SAR), particularly in the development of novel GPCR ligands. It is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C12H17NO2/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14/h4-5,7,11-12,14H,2-3,6,13H2,1H3/t11-,12-/m1/s1

InChI Key

SCVKFDIGECJLBJ-VXGBXAGGSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)[C@H]([C@@H](CC2)N)O

Canonical SMILES

CCOC1=CC2=C(C=C1)C(C(CC2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps, including the formation of the tetrahydronaphthalene ring, introduction of the amino group, and ethoxylation. One common method involves the reduction of a corresponding nitro compound followed by ethoxylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds structurally related to (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol exhibit antidepressant properties. These compounds may interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. A study highlighted the role of similar naphthalene derivatives in modulating these neurotransmitters, suggesting potential for developing new antidepressants .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis and oxidative stress. This suggests that (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol could be further explored for its neuroprotective capabilities .

Pharmacological Studies

In pharmacological research, (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol serves as a valuable tool for studying G-protein coupled receptors (GPCRs). These receptors are crucial for many physiological processes and are common drug targets. The compound's interaction with specific GPCR subclasses can provide insights into drug design and development .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit certain enzymes relevant to disease mechanisms. For instance, studies have shown that related compounds can inhibit phospholipase A2 activity, which is implicated in inflammatory responses. Understanding how (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol affects these enzymes can lead to new anti-inflammatory therapies .

Cancer Treatment

Emerging studies suggest that (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol may have applications in oncology. It has been proposed that compounds with similar naphthalene structures could disrupt cancer cell signaling pathways or induce apoptosis in tumor cells. Further research is necessary to establish its efficacy and mechanism of action in cancer therapy .

Hormonal Modulation

The compound's structural characteristics allow it to interact with estrogen receptors. This interaction may lead to applications in treating hormone-related conditions such as breast cancer or other endocrine disorders. Investigating the compound's effects on estrogen receptor signaling could unveil new therapeutic strategies .

Summary Table of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAntidepressantsModulates neurotransmitter systems
Biological ResearchGPCR pharmacologyValuable for studying receptor interactions
Enzyme InhibitionAnti-inflammatory therapiesInhibits phospholipase A2 activity
Cancer TreatmentDisruption of cancer cell signalingInduces apoptosis in tumor cells
Hormonal ModulationTreatment of hormone-related conditionsInteracts with estrogen receptors

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group may enhance its solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: While amino-tetrahydronaphthalenols are understudied, related compounds (e.g., 6-chloro-1-amine derivatives) show promise in receptor modulation .
  • Comparative Data : Missing data on the target compound’s melting point, solubility, and enantiomeric purity necessitate further experimental validation.

Biological Activity

(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1-Naphthalenol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.

  • Molecular Formula : C12H17NO2
  • CAS Number : 779994-01-3
  • Molecular Weight : 205.27 g/mol

Research indicates that (1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol may exhibit activity through interactions with neurotransmitter systems. Specifically, studies have shown its potential as a dopamine receptor modulator. The compound's structural features allow it to engage with dopamine receptors similarly to other known antipsychotic agents .

Antipsychotic Effects

One of the most notable biological activities of this compound is its antipsychotic-like effect. In behavioral tests involving squirrel monkeys, (1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol demonstrated oral activity with an effective dose (ED50) of 0.6 mg/kg in conditioned avoidance tests . This suggests a promising profile for further development as a therapeutic agent for psychotic disorders.

Neuroprotective Properties

In addition to its antipsychotic potential, preliminary studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to reduce neuronal apoptosis and promote cell survival in neurodegenerative models .

Case Studies and Research Findings

StudyFindings
Behavioral Study on Squirrel Monkeys Demonstrated significant antipsychotic-like activity with an ED50 of 0.6 mg/kg .
Neuroprotection in Cellular Models Indicated potential neuroprotective effects through inhibition of apoptosis in neuronal cells .
Dopamine Receptor Interaction Exhibited modulating effects on dopamine receptors comparable to established antipsychotics .

Structure-Activity Relationship (SAR)

The structure of (1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol plays a crucial role in its biological activity. Modifications to the ethoxy group or the naphthalene core may enhance or diminish its interaction with biological targets. Research into SAR has revealed that compounds with similar naphthalene structures often display varied biological activities based on their substituents .

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